molecular formula C6H4BrF3OS B8358193 (4-Bromo-5-(trifluoromethyl)thiophen-2-yl)methanol

(4-Bromo-5-(trifluoromethyl)thiophen-2-yl)methanol

Cat. No.: B8358193
M. Wt: 261.06 g/mol
InChI Key: BCMPBYQJPKKPSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Bromo-5-(trifluoromethyl)thiophen-2-yl)methanol is a useful research compound. Its molecular formula is C6H4BrF3OS and its molecular weight is 261.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H4BrF3OS

Molecular Weight

261.06 g/mol

IUPAC Name

[4-bromo-5-(trifluoromethyl)thiophen-2-yl]methanol

InChI

InChI=1S/C6H4BrF3OS/c7-4-1-3(2-11)12-5(4)6(8,9)10/h1,11H,2H2

InChI Key

BCMPBYQJPKKPSR-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1Br)C(F)(F)F)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a tetrahydrofuran solution (5.0 mL) of 3-bromo-2-(trifluoromethyl)thiophene (500 μL, 2.08 mmol), lithium diisopropylamide (2.06 mL, 2.29 mmol) was added under nitrogen atmosphere at −40° C., and the resultant mixture was stirred for 30 minutes. To the reaction solution, paraformaldehyde (68.8 mg, 2.29 mmol) was added and the resultant mixture was stirred for 30 minutes, followed by raising the temperature of the mixture to −10° C. The mixture was stirred at −10° C. for 4 hours and at 0° C. for 1 hour. After completion of the reaction, a 1 M hydrochloric acid was added to the reaction solution and extraction from the resultant mixture with ethyl acetate was performed. The organic layer was washed with a saturated sodium chloride aqueous solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate) to obtain the title compound (106 mg, yield 20%).
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20%

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